molecular formula C10H8F2O2 B1321472 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid CAS No. 1157698-34-4

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

Cat. No. B1321472
CAS RN: 1157698-34-4
M. Wt: 198.17 g/mol
InChI Key: JBZJYHGCTGBDMR-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, often abbreviated as 2,5-DFCA, is a difluorinated cyclopropanecarboxylic acid that has a wide range of applications in scientific research. It has been used as a building block in the synthesis of various compounds, such as heterocyclic compounds and fluorinated compounds, and has been found to be useful in the study of biochemical and physiological effects. In

Scientific Research Applications

Synthesis of N-Cyclopropanecarboxyl-N′-pyridin-2-yl Thiourea Derivatives

Cyclopropanecarboxylic acid derivatives, including those with difluorophenyl groups, have been explored for their biological activities. Specifically, N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas were synthesized, indicating the versatility of cyclopropanecarboxylic acid frameworks in chemical synthesis. Some compounds exhibited significant herbicidal and fungicidal activities, highlighting the potential of cyclopropane derivatives in agricultural applications (Tian et al., 2009).

Enzymatic Synthesis of Chiral Intermediates

The use of ketoreductase (KRED) for the transformation of related difluorophenyl compounds into chiral alcohols demonstrates the potential of biocatalysis in creating high-value intermediates for pharmaceutical synthesis. This process was applied to produce an intermediate crucial for the synthesis of Ticagrelor, showcasing the relevance of such chemical frameworks in drug development (Guo et al., 2017).

Development of Chiral Diphosphine Ligands

The synthesis of optically active trans-2,3-bis(diphenylphosphino)-1-methyl-1-cyclopropanecarboxylic acid from related cyclopropanecarboxylic acid derivatives underlines the importance of such structures in creating chiral catalysts for asymmetric synthesis. This work exemplifies the role of cyclopropane-based ligands in enhancing the stereoselectivity of chemical reactions, crucial for producing enantiomerically pure pharmaceuticals (Okada et al., 1992).

Chemical Properties and Reactivity

Cycloisomerization Reactions of Donor-Acceptor Cyclopropanes

Research on the cycloisomerization reactions of donor-acceptor cyclopropanes to form alkyl 5-arylfuran-2-carboxylates highlights the unique reactivity of cyclopropane derivatives. The study demonstrates how the properties of the acid catalyst influence the reaction outcome, offering insights into the manipulation of cyclopropane reactivity for synthetic applications (Zhu et al., 2016).

Mechanism of Action

The mechanism of action for this compound is not available in the retrieved data .

Biochemical Analysis

Biochemical Properties

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with beta-lactamase, an enzyme found in Escherichia coli . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of the enzyme’s activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways . Additionally, it can impact cellular signaling by modulating the activity of key signaling proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution pattern can influence the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity.

properties

IUPAC Name

2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZJYHGCTGBDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619025
Record name 2-(2,5-Difluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1157698-34-4
Record name 2-(2,5-Difluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(2,5-difluoro-phenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide (9.6 g), water (20 mL), and NaOH (3.2 g) in MeOH (40 mL) was refluxed for 3 h. The reaction mixture was cooled down to room temperature and concentrated in vacuo. The residue was acidified by 6 N HCl followed by extraction with CH2Cl2. The organic layer was washed with brine, dried over MgSO4 and concentrated in vacuo to give the title compound (7.8 g).
Name
2-(2,5-difluoro-phenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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